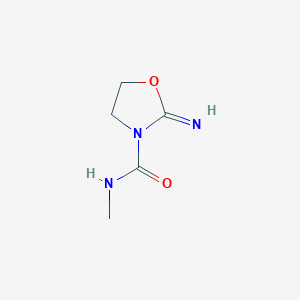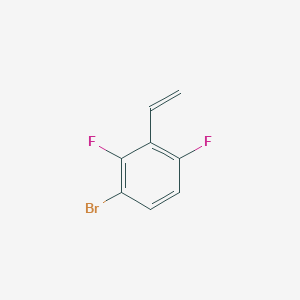
3-Bromo-2,6-difluorostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at the 3 position is replaced by a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluorostyrene can be achieved through several methods. One common approach involves the bromination of 2,6-difluorostyrene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-difluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Coupling: Biaryl compounds with extended conjugation.
Oxidation: Products with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3-Bromo-2,6-difluorostyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-difluorostyrene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the compound forms new carbon-carbon bonds through palladium-catalyzed processes . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorostyrene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,6-difluorobenzaldehyde: Contains an aldehyde group instead of the vinyl group, leading to different reactivity and applications.
Uniqueness
3-Bromo-2,6-difluorostyrene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5BrF2 |
|---|---|
Poids moléculaire |
219.03 g/mol |
Nom IUPAC |
1-bromo-3-ethenyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-7(10)4-3-6(9)8(5)11/h2-4H,1H2 |
Clé InChI |
UAPHTCGXIMQJHS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
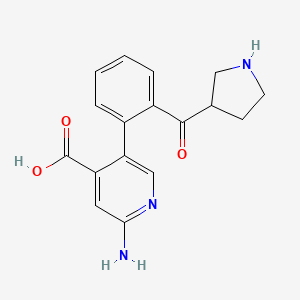


![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
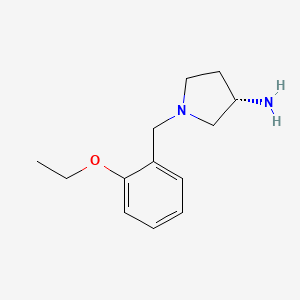
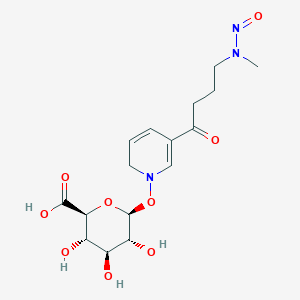

![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
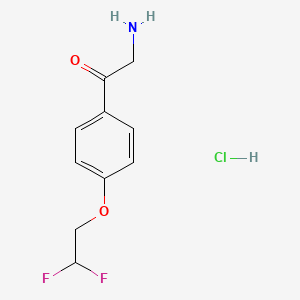
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)
